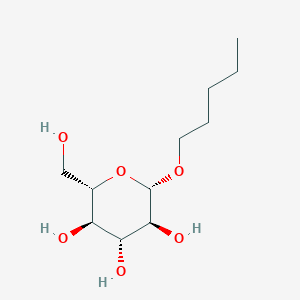
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol is a chemical compound with a complex structure that includes multiple hydroxyl groups and a pentoxy group attached to an oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the use of a starting material such as a protected sugar derivative, which undergoes a series of reactions including protection, deprotection, and functional group transformations to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
化学反应分析
Types of Reactions
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
科学研究应用
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: The compound can be used in the production of biodegradable polymers and other materials.
作用机制
The mechanism by which (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity and affecting metabolic pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other sugar derivatives and polyhydroxylated molecules such as:
- (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
- (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-ethoxyoxane-3,4,5-triol
Uniqueness
What sets (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol apart is its specific stereochemistry and the presence of the pentoxy group, which can impart unique chemical and biological properties compared to other similar compounds.
属性
分子式 |
C11H22O6 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3/t7-,8-,9+,10-,11-/m0/s1 |
InChI 键 |
RYIWDDCNJPSPRA-HHKYUTTNSA-N |
手性 SMILES |
CCCCCO[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O |
规范 SMILES |
CCCCCOC1C(C(C(C(O1)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


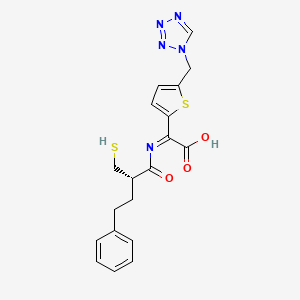
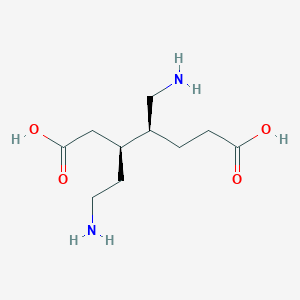

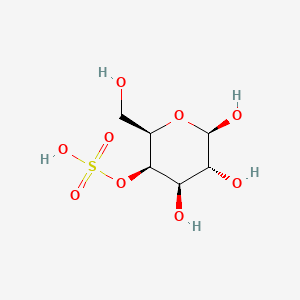
![[(2S,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777567.png)

![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino}hexopyranose](/img/structure/B10777584.png)
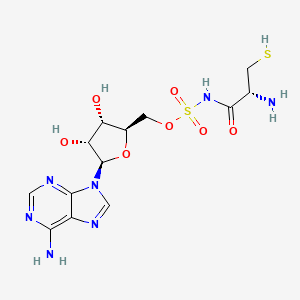
![4-O-(4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-beta-D-lyxo-hexopyranosyl)-alpha-D-erythro-hexopyranose](/img/structure/B10777593.png)
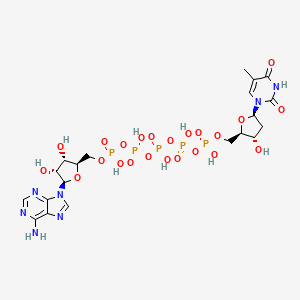

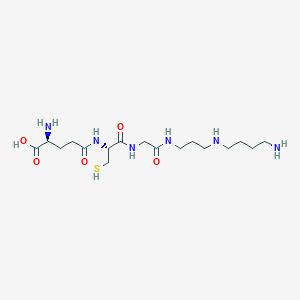

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)
